Product packaging for Letrozole di-Amide(Cat. No.:)

Letrozole di-Amide

Cat. No.: B13427903
M. Wt: 321.33 g/mol
InChI Key: WATKQRNAWAJRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Letrozole di-Amide, with the chemical name 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzamide and a molecular formula of C17H17N5O2, is a chemical compound offered as a high-purity reference standard . This product is specifically intended for analytical purposes in research settings, including analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This compound is a derivative of the well-characterized aromatase inhibitor Letrozole . Letrozole is a non-steroidal, competitive aromatase inhibitor that targets the cytochrome P450 unit of the enzyme, effectively preventing the conversion of androgens into estrogens . As a research-grade material, this compound serves as a critical tool for scientists studying the properties, stability, and metabolism of compounds within the aromatase inhibitor class. It is designed for use in a laboratory setting only. This product is labeled "For Research Use Only" (RUO). It is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N5O2 B13427903 Letrozole di-Amide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

4-[(4-carbamoylphenyl)-(1,2,4-triazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H15N5O2/c18-16(23)13-5-1-11(2-6-13)15(22-10-20-9-21-22)12-3-7-14(8-4-12)17(19)24/h1-10,15H,(H2,18,23)(H2,19,24)

InChI Key

WATKQRNAWAJRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3)C(=O)N

Origin of Product

United States

Contextualization of Chemical Entity Research

Significance of Investigating Novel Chemical Scaffolds in Chemical Biology

The exploration of novel chemical scaffolds is a cornerstone of chemical biology and drug discovery. Chemical scaffolds are the core structures of molecules, which can be decorated with various functional groups to create a library of compounds with diverse biological activities. chemdiv.com The investigation of new scaffolds is significant for several reasons. It allows researchers to explore new areas of biologically relevant chemical space, potentially leading to the identification of molecules with novel mechanisms of action. acs.org

The discovery of new chemical entities, whether through synthesis, isolation from natural products, or as byproducts of chemical reactions like impurities, provides fresh starting points for developing therapeutic agents. unife.itnih.gov These novel structures can offer improved properties over existing drugs, such as enhanced potency, better selectivity, or a more favorable safety profile. acs.org Synthetic biology platforms, for example, have been used to generate novel compounds that serve as pre-validated hits for drug discovery programs. nih.gov By systematically investigating new scaffolds, the scientific community can expand the toolkit of chemical probes to study biological processes and develop new treatments for diseases. nih.govku.dk The study of impurities, such as Letrozole di-Amide, falls within this scope as they represent novel chemical matter that may possess unexpected biological activities. chemicalbook.com

Methodological Frameworks for Compound Characterization and Biological Assessment

The characterization and biological evaluation of a novel chemical compound follow a well-established methodological framework to ensure its identity, purity, and biological activity are accurately determined. tspolice.gov.inacs.org

Compound Characterization: The initial step involves the complete structural elucidation and purity assessment of the compound. This is typically achieved through a combination of analytical techniques: mdpi.comhealthinformaticsjournal.com

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine the molecular structure. mdpi.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed to ascertain the purity of the compound. healthinformaticsjournal.com

Elemental Analysis: This method is used to determine the elemental composition of the molecule, which can help confirm its molecular formula. mdpi.com

Biological Assessment: Once a compound is structurally characterized, its biological effects are investigated. This process can be multi-faceted and often begins with broad screening followed by more focused studies: bohrium.comrsc.org

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture. They are used to determine a compound's activity against a specific biological target, like an enzyme or a receptor. mdpi.comeie.gr Examples include assays for antimicrobial, antioxidant, or anti-cancer activity. bohrium.com

In Silico Studies: Computational methods, such as molecular docking, can predict the interaction of a compound with a biological target. nih.gov These studies help in understanding the potential mechanism of action and in prioritizing compounds for further testing. mdpi.com

Toxicity Assessment: Preliminary toxicity is often evaluated using model organisms or cell-based assays to gauge the compound's potential for causing harm. mdpi.com

Detailed Research Findings on this compound

This compound is recognized as a hydrolysis impurity of Letrozole, a nonsteroidal aromatase inhibitor. chemicalbook.com Its chemical identity has been established through standard characterization methods.

Below are the key identifiers and computed properties for this compound.

Identifier TypeIdentifierSource
IUPAC Name4-[(4-carbamoylphenyl)-(1,2,4-triazol-1-yl)methyl]benzamide nih.govsigmaaldrich.com
CAS Number2170106-13-3 nih.govlgcstandards.com
Molecular FormulaC17H15N5O2 nih.gov
InChI KeyWATKQRNAWAJRLW-UHFFFAOYSA-N nih.govsigmaaldrich.com
PropertyValueSource
Molecular Weight321.33 g/mol nih.gov
Monoisotopic Mass321.12257474 Da nih.gov

While the chemical properties of this compound are defined, specific research into its biological activity is not extensively documented in publicly available literature. The established frameworks for biological assessment would be applicable to investigate its potential effects.

Synthetic Strategies and Methodologies for Letrozole Di Amide

Retrosynthetic Analysis and Target Compound Design

Letrozole di-Amide, chemically known as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzamide, is structurally characterized by a central methylene (B1212753) bridge connecting two phenyl rings, which are in turn substituted with amide groups at the para position. nih.govjst.go.jp A 1,2,4-triazole (B32235) ring is attached to this central carbon.

A primary retrosynthetic approach considers the target molecule as a direct derivative of Letrozole. The key transformation is the simultaneous hydrolysis of the two nitrile groups of Letrozole to amide functionalities. This strategy is heavily informed by studies on the forced degradation of Letrozole, where the di-amide is a known hydrolytic product. mdpi.comresearchgate.net

Route 1: Hydrolysis-based Retrosynthesis

The most direct retrosynthetic disconnection involves the conversion of the two amide groups back to nitriles, leading to the parent drug, Letrozole.

Target: this compound

Precursor: Letrozole (4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile)

A more classical, multi-step retrosynthetic analysis can also be envisioned, providing alternative pathways for its synthesis. This involves disconnecting the molecule at key bonds to identify simpler, more readily available starting materials.

Route 2: Convergent Retrosynthesis

This approach involves two main disconnections:

C-N Bond Disconnection: The bond between the triazole ring and the diarylmethyl core can be disconnected. This suggests a nucleophilic substitution reaction between a 1,2,4-triazole salt and a diarylmethyl halide.

Amide Bond Disconnection: The two C-N amide bonds can be disconnected, leading back to a di-carboxylic acid precursor and ammonia, or a related nitrogen source.

This leads to the following precursors:

Precursor A: 4,4'-(chloromethylene)dibenzamide researchgate.net

Precursor B: 1H-1,2,4-triazole researchgate.net

Alternatively, the amide functionality could be introduced at a later stage:

Precursor C: 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzoic acid (Letrozole Diacid) nih.gov

Optimized Synthetic Pathways and Reaction Conditions

The synthesis of this compound is predominantly achieved through the hydrolysis of Letrozole. mdpi.com Studies focused on the degradation pathways of Letrozole provide the foundational conditions for this transformation. The process involves subjecting Letrozole to hydrolytic stress, typically under alkaline or acidic conditions, which converts the nitrile groups to amides. researchgate.netresearchgate.net

A proposed synthetic pathway starting from Letrozole would involve:

Dissolving Letrozole in a suitable solvent mixture, such as acetone (B3395972) and water.

Adding a strong base, like sodium hydroxide (B78521) (NaOH), to achieve a highly alkaline pH (≥10). google.com

Monitoring the reaction via High-Performance Liquid Chromatography (HPLC) until the conversion of Letrozole to this compound is maximized. google.com

The product can then be isolated through filtration and purified by recrystallization from a polar protic solvent like methanol (B129727) or ethanol. google.com

An alternative, though less documented, pathway could involve the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole. arkat-usa.org This intermediate, containing one amide and one nitrile group, could then undergo selective hydrolysis of the remaining nitrile to yield the di-amide.

Catalytic Approaches in this compound Synthesis

The conversion of nitriles to amides can be facilitated by various catalytic systems, offering milder conditions and potentially higher selectivity compared to stoichiometric acid or base hydrolysis. mdpi.comoatext.com

Transition Metal Catalysis: Rhodium(I)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the selective hydration of nitriles to amides in a water/2-propanol solvent mixture, with the reaction proceeding in the open air. mdpi.com The proposed mechanism involves the nucleophilic attack of a Rh(I)-coordinated hydroxide ion onto the nitrile carbon, which is activated by its coordination to the metal center. mdpi.com Other transition metals like ruthenium, palladium, and copper have also been employed in various catalytic systems for nitrile hydration. nih.gov

Non-Metal Catalysis: Simple and inexpensive bases like sodium hydroxide (NaOH) can act catalytically in the hydration of nitriles under mild conditions (e.g., 60 °C). oatext.com Other systems, such as potassium tert-butoxide (tBuOK) or cesium hydroxide (CsOH) in DMSO, have also been reported for this transformation. oatext.com A patented method describes the conversion of nitriles to amides using manganese dioxide as a catalyst in the presence of water. google.com

These catalytic methods present viable strategies for the synthesis of this compound from Letrozole, potentially offering improved control over the reaction and minimizing the formation of the over-hydrolyzed di-acid byproduct.

Stereochemical Control and Regioselectivity Considerations

Regioselectivity: The synthesis of Letrozole and its derivatives, including the di-amide, requires crucial control over the regioselectivity of the 1,2,4-triazole ring alkylation. The triazole ring has three nitrogen atoms, but substitution typically occurs at the N1 or N2 positions. scielo.br For Letrozole's biological activity, the diarylmethyl group must be attached to the N1 position of the triazole ring. nih.gov Synthetic strategies are therefore designed to favor the formation of the N1 isomer. This is often achieved by using the sodium salt of 1,2,4-triazole and carefully selecting solvents and reaction conditions. google.com An incorrect regiochemistry would lead to the formation of isoletrozole derivatives, which are considered impurities. google.com

Stereochemical Control: The central carbon atom in this compound is bonded to a 1,2,4-triazolyl group and two identical 4-carbamoylphenyl groups, making the molecule achiral. However, if the two aryl substituents were different, as in the case of the mono-amide mono-nitrile intermediate, this carbon would become a chiral center. Therefore, stereocontrol is a critical consideration in the synthesis of related, unsymmetrical diarylmethylamines. nih.govacs.org

While not directly applicable to the achiral final product, the principles of asymmetric synthesis are relevant for preparing chiral analogues. Methods for the stereoselective synthesis of chiral triazoles often employ chiral synthons derived from natural products like amino acids or utilize chiral catalysts. researchgate.netthieme-connect.commdpi.com Similarly, the enantioselective synthesis of diarylmethylamines has been achieved using chiral catalysts or auxiliaries, such as BINOL-derived disulfonimides or N-tert-butanesulfinimines, to direct the facial selectivity of nucleophilic additions. acs.orgresearchgate.net

Purity Assessment Methodologies in Synthetic Research

The analysis of this compound is critical, as it is a key impurity that must be monitored in the production of Letrozole. clearsynth.com Purity assessment relies heavily on advanced chromatographic and spectroscopic techniques.

Advanced Chromatographic Separations for this compound

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound from the parent drug and other related substances. researchgate.netrjpbcs.comignited.in Stability-indicating methods are specifically developed to resolve all potential degradation products from the main analyte peak. rjpbcs.comnih.gov

Both isocratic and gradient elution modes are employed. Reversed-phase columns, particularly C18 and C8, are the stationary phases of choice. researchgate.netresearchgate.net A common approach involves using a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netthieme-connect.com Detection is typically performed using a UV detector at a wavelength where both Letrozole and its impurities absorb, commonly around 230 nm or 240 nm. rjpbcs.comjddt.in

Stationary PhaseMobile PhaseFlow RateDetectionReference
Zorbax Eclipse C18 (100mm x 4.6mm, 3.5µm)Gradient: (A) 0.01M KH2PO4, (B) Methanol1.0 mL/minUV at 230 nm researchgate.net
Zodiac SIL 120-C18H (125mm x 4.6mm, 5.0µm)Gradient: (A) Water, (B) Water/Acetonitrile (30:70)1.0 mL/minUV at 230 nm rjpbcs.com
RP8 Macherey-Nagel (150mm x 4.6mm, 5µm)Isocratic: Water/Acetonitrile (530:470 v/v) with pH 2.51.0 mL/minUV at 230 nm researchgate.net
Accucore aQ columnGradient Elution0.4 mL/minMS/MS nih.gov

Spectroscopic Techniques for Verifying Synthetic Purity

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the di-amide impurity (321.33 g/mol ). clearsynth.comnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the elemental composition. jst.go.jp Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the complete structural characterization of degradation products. google.com These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification. biomedres.us

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In the case of this compound, the disappearance of the characteristic nitrile (C≡N) stretch (around 2230 cm⁻¹) and the appearance of strong amide C=O and N-H stretching bands would confirm the conversion from Letrozole. researchgate.netgoogle.com

Preclinical Pharmacological Investigations of Letrozole Di Amide

Exploration of Molecular Targets and Ligand-Binding Interactions

No data are currently available from in vitro binding assays or receptor profiling studies to identify and characterize the molecular targets of Letrozole di-Amide.

In Vitro Binding Assays and Receptor Profiling

Information regarding the binding affinity and selectivity of this compound for various receptors, ion channels, and transporters is not available in the current scientific literature.

Enzyme Inhibition Kinetics and Mechanism-Based Studies

There are no published studies detailing the inhibitory activity of this compound against specific enzymes, nor are there any mechanism-based studies to describe its mode of action as a potential enzyme inhibitor.

Cellular and Subcellular Effects of this compound in Research Models

The effects of this compound on cellular and subcellular processes have not been reported.

Assessment of Cellular Viability and Proliferation in Vitro Research Models

There is no available data from in vitro studies to assess the impact of this compound on the viability and proliferation of any cell lines.

Investigations into Apoptosis and Cell Cycle Modulation in In Vitro Systems

The potential for this compound to induce apoptosis or modulate the cell cycle in in vitro models has not been investigated in any published research.

Analysis of Intracellular Signaling Pathways Affected by this compound

There is no information available on the effects of this compound on any intracellular signaling pathways.

In Vivo Preclinical Models for Mechanistic Elucidation

In vivo studies are indispensable for understanding the complex biological effects of a compound within a living organism. For a compound like this compound, in vivo models would be essential to validate its mechanism of action, which is hypothetically centered around the inhibition of the aromatase enzyme, similar to its parent compound, Letrozole. nih.govnih.gov

Application of Animal Models for Pathway Validation Research

To investigate the in vivo efficacy and mechanism of this compound, animal models that simulate specific pathological conditions, such as hormone-dependent cancers, are employed. A primary model for studying aromatase inhibitors is the xenograft mouse model. nih.govnih.gov In this model, human estrogen receptor-positive (ER+) breast cancer cells, which have been transfected to express aromatase (e.g., MCF-7Ca cells), are implanted into immunodeficient mice. nih.gov This model effectively mimics postmenopausal breast cancer, where peripheral aromatase activity is the main source of estrogen. clinpgx.org

By administering this compound to these tumor-bearing mice, researchers can assess its impact on tumor growth and the estrogen synthesis pathway. nih.gov Tumor volume would be periodically measured to determine the compound's anti-proliferative effects. Furthermore, tissue and blood samples can be collected to analyze the levels of androgens and estrogens, providing direct evidence of aromatase inhibition. For instance, a significant reduction in estrogen levels coupled with an increase in androgen precursors would validate that this compound acts on the intended pathway. clinpgx.org Another relevant model could be the use of rats orthotopically implanted with glioma cells that express aromatase, which has been used to evaluate the parent compound Letrozole. nih.govnih.gov Visualization techniques like positron emission tomography (PET) could also be employed to map aromatase availability and its inhibition by the compound in vivo. nih.gov

Biomarker Identification in Preclinical Research Contexts

Biomarkers are measurable indicators that provide insights into a drug's effect on the body. crownbio.comwuxiapptec.com In the preclinical evaluation of this compound, identifying relevant biomarkers is crucial for understanding its pharmacodynamic response and mechanism of action. crownbio.commdpi.com Preclinical biomarker analysis can be categorized into safety and response biomarkers. wuxiapptec.com

Response biomarkers for an aromatase inhibitor would include molecular changes that occur as a direct consequence of target engagement. In animal models, this would involve analyzing the expression of estrogen-regulated genes in tumor tissues. nih.gov For example, genes like pS2 (TFF1), cyclin D1, and stanniocalcin 2 are known to be downregulated by effective aromatase inhibition. nih.gov Measuring the mRNA or protein levels of these genes in tumor biopsies taken before and after treatment with this compound would serve as a dynamic marker of its biological activity. nih.gov Additionally, the proliferation marker Ki-67 is widely used to assess the anti-proliferative effect of hormone therapies in preclinical studies. icr.ac.uk A significant decrease in Ki-67 expression in tumor cells following treatment would indicate a positive therapeutic response.

Another aspect of biomarker research is to identify predictors of sensitivity or resistance. For example, studies on Letrozole have investigated the role of the HER2 pathway in acquired resistance. nih.gov Similar investigations for this compound would involve long-term treatment studies in animal models to see if resistance develops and to identify the associated molecular changes, which could serve as predictive biomarkers. nih.govicr.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve synthesizing a series of analogs and evaluating how specific structural modifications affect its biological activity. nih.govtandfonline.com

Design and Synthesis of Structurally Modified this compound Derivatives

The design of this compound analogs would be guided by the known SAR of other non-steroidal aromatase inhibitors. wikipedia.org The core structure consists of an azole ring (a triazole in the case of Letrozole) that coordinates with the heme iron of the cytochrome P450 unit of aromatase, and a larger scaffold that interacts with the enzyme's active site. nih.govwikipedia.orgacs.org

Correlating Structural Features with In Vitro Biological Activities

Once a library of this compound analogs is synthesized, their biological activity would be assessed through a battery of in vitro assays. The primary assay would be a direct measurement of aromatase inhibition. This is often done using human placental microsomes as a source of the enzyme and a radiolabeled substrate like androstenedione. epa.gov The inhibitory potency of each analog is typically expressed as its IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

In addition to enzymatic assays, the antiproliferative activity of the analogs would be evaluated in hormone-dependent breast cancer cell lines (e.g., MCF-7). mdpi.comnih.gov The results from these assays would then be correlated with the structural modifications of the analogs. For example, a table could be constructed to compare the IC50 values of analogs with different substituents on the phenyl rings. This systematic approach allows researchers to deduce which structural features are critical for high potency.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

CompoundModification on Phenyl Ring AModification on Phenyl Ring BAromatase Inhibition IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)
This compound-CONH2-CONH250120
Analog 1-F-CONH23595
Analog 2-OCH3-CONH275150
Analog 3-CONH2-F40110
Analog 4-CONH2-SO2NH260140

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Pharmacophores and Key Interaction Motifs

The data generated from SAR studies are used to build pharmacophore models. acs.orgacs.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor and elicit a biological response. pitt.edunih.gov For non-steroidal aromatase inhibitors, the key pharmacophoric features are well-established and would likely apply to active this compound analogs. wikipedia.orgacs.org

These features typically include:

A nitrogen-containing heterocycle (like a triazole or imidazole) that can coordinate with the iron atom of the heme group in the aromatase active site. wikipedia.org

One or more aromatic rings that engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site, mimicking the steroid substrate. acs.orgresearchgate.net

Hydrogen bond donors or acceptors (like the amide groups in this compound) that can form specific hydrogen bonds with the protein, enhancing binding affinity and selectivity. researchgate.net

By comparing the structures of the most and least active analogs, researchers can identify which functional groups and spatial arrangements are critical for activity. acs.orgnih.gov Computational tools like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are often used to visualize these interactions and refine the pharmacophore model. acs.org This model then serves as a valuable guide for designing future generations of inhibitors with improved potency and selectivity. pitt.edu

Computational Chemistry and Cheminformatics Approaches for Letrozole Di Amide Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Letrozole di-Amide, docking studies are crucial for understanding its potential interaction with the active site of its target enzyme, aromatase (cytochrome P450 19A1).

Research into the degradation products of Letrozole has provided direct insights into the binding of a di-amide derivative, referred to in studies as DBA (dicarboxyamide) cnr.itnih.govtandfonline.comresearchgate.net. In these studies, Letrozole and its derivatives were docked into the crystal structure of human aromatase (PDB ID: 5JKV) to predict their binding affinity and interaction patterns cnr.itnih.govtandfonline.comresearchgate.net.

The parent compound, Letrozole, was observed to anchor firmly within the main protein binding site with a calculated binding energy of -7.9 kcal/mol, indicating a strong affinity nih.govtandfonline.com. Its binding is characterized by the coordination of the triazole moiety with the heme iron of the enzyme and hydrogen bond interactions with key amino acid residues nih.govtandfonline.comnih.gov.

Table 1: Predicted Interactions of Letrozole and its di-Amide Derivative with Aromatase

Compound Predicted Binding Energy (kcal/mol) Key Hydrogen Bond Interactions Heme Coordination
Letrozole -7.9 nih.govtandfonline.com Thr310, Met374, Ser478 cnr.itresearchgate.net Yes nih.gov
This compound (DBA) -8.2 to -8.3 cnr.ittandfonline.comresearchgate.net Thr310, Ser478 cnr.itresearchgate.net Not explicitly stated, but occupies active site

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur in a biological environment.

For Letrozole and its analogs, MD simulations have been employed to verify the stability of their complexes with aromatase csic.esmdpi.comnih.gov. Typically, these simulations are run for nanoseconds, and the trajectories are analyzed for various parameters, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) csic.es.

A stable binding is generally indicated by a low and converging RMSD value for both the protein backbone and the ligand over the course of the simulation. For instance, in studies of novel Letrozole analogs, MD simulations of up to 150 nanoseconds were performed to confirm that the designed compounds remained stably bound within the active site of aromatase cardiff.ac.uk. Analysis of the RMSD trajectories in such studies helps to confirm the reliability of the docking poses and the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, over time csic.esmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on series of Letrozole analogs to identify the key molecular features that govern their aromatase inhibitory activity lew.ronih.govnih.gov. These studies typically involve calculating a large number of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, such as its size, shape, polarity, and electronic properties lew.ronih.gov.

For example, a QSAR study on fifty-four 1,2,3-triazole analogs of Letrozole identified a set of three descriptors—number of rings, ALogP (a measure of lipophilicity), and the HOMO-LUMO energy gap—as being crucial for predicting aromatase inhibition nih.gov. The resulting models, developed using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), showed a strong correlation between the predicted and experimental activities lew.ronih.gov. Another study on twenty-seven Letrozole derivatives concluded that descriptors related to the number of double bonds and 3D molecular shape were most effective in predicting activity lew.ro.

While a specific QSAR model for a series containing this compound has not been detailed in the literature, the principles from existing studies on other Letrozole derivatives are directly transferable. A QSAR model for a series of this compound analogs would involve synthesizing or computationally generating a set of related structures with variations in different parts of the molecule. By calculating relevant descriptors and correlating them with experimentally determined aromatase inhibitory activities, a predictive model could be built. Such a model would be instrumental in guiding the design of new di-amide analogs with potentially enhanced potency.

Table 2: Key Descriptor Types Used in QSAR Models of Letrozole Analogs

Descriptor Category Examples Relevance to Activity
Constitutional Number of rings, number of double bonds (nDB) lew.ro Relates to molecular size and rigidity.
Physicochemical ALogP nih.gov Describes the compound's lipophilicity, affecting membrane permeability and binding.
Electronic HOMO-LUMO energy gap nih.gov, Electrostatic descriptors (EEig) lew.ro Reflects the molecule's reactivity and ability to participate in electronic interactions.
3D-MoRSE Mor14e, Mor26v lew.ro Encodes 3D structural information from the atomic coordinates.

Virtual Screening and Library Design for Novel this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

The development of novel aromatase inhibitors frequently employs virtual screening campaigns, often starting from the scaffold of known inhibitors like Letrozole mdpi.comacs.org. In one such approach, over 5,000 compounds were designed based on the Letrozole structure and then computationally screened for their binding affinity to aromatase mdpi.com. This process, involving multiple stages of docking from high-throughput virtual screening (HTVS) to more precise standard precision (SP) docking, led to the identification of 14 new molecules with predicted binding scores superior to that of Letrozole itself mdpi.com.

Another strategy involves screening large commercial or public databases for compounds that share key structural features with known inhibitors. For example, a virtual screening workflow incorporating machine learning classifiers and structure-based modeling was used to screen over 1.4 million compounds for potential CYP19A1 (aromatase) inhibition acs.orgnih.gov. This approach successfully identified novel chemical scaffolds with inhibitory activity acs.orgnih.gov.

For this compound, these methodologies could be applied to design and screen virtual libraries of novel analogs. Starting with the this compound scaffold, a virtual library could be generated by enumerating various substituents at different positions on the phenyl rings. This library would then be subjected to a hierarchical virtual screening process. The initial stages might involve filtering based on drug-like properties (like Lipinski's rule of five) and pharmacophore matching to ensure the presence of key interaction features. The top-ranking candidates would then proceed to molecular docking and potentially MD simulations to refine the predictions before selecting the most promising candidates for synthesis and biological evaluation. This rational, computation-driven approach accelerates the discovery of new, potentially more effective, this compound-based aromatase inhibitors.

Advanced Analytical Methodologies for Letrozole Di Amide Research

Development of High-Resolution Chromatographic Methods for Research Samples

High-resolution chromatographic methods are essential for the separation and quantification of Letrozole di-Amide in research samples, distinguishing it from the parent drug, its metabolites, and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for analyzing Letrozole and its derivatives. nih.govptfarm.pl For this compound, a C18 or C8 column would likely provide effective separation. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with the pH adjusted to ensure optimal peak shape and retention. nih.govresearchgate.net Gradient elution, where the mobile phase composition is varied over time, would be crucial for resolving complex mixtures that might contain both the polar di-amide derivative and the less polar parent Letrozole. nih.gov

UPLC, which utilizes smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.gov A UPLC-based method would be particularly advantageous for high-throughput screening or when sample volume is limited. Detection is commonly achieved using UV-Vis spectrophotometry, with wavelengths around 230-240 nm being effective for Letrozole and likely suitable for its di-amide derivative. nih.govactascientific.com

Table 1: Hypothetical HPLC/UPLC Parameters for this compound Analysis

ParameterHPLCUPLC
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5.8) (gradient)Methanol:0.1% Formic Acid in Water (gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 230 nmUV at 230 nm
Injection Volume 20 µL5 µL
Retention Time Dependent on exact gradient and compound polarityDependent on exact gradient and compound polarity

Mass Spectrometry-Based Approaches for Metabolite Identification in Preclinical Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites in preclinical studies. akjournals.com This technique is indispensable for elucidating the metabolic fate of this compound.

In preclinical models, plasma or urine samples would be collected after administration of this compound. Following sample preparation, often involving protein precipitation or solid-phase extraction (SPE), the extract is injected into an LC-MS/MS system. nih.govnih.gov The mass spectrometer would be operated in a full-scan mode to detect potential metabolites, followed by product ion scans (tandem MS) to obtain structural information.

The primary metabolite of Letrozole is its carbinol metabolite, formed through the reduction of the nitrile group. dshs-koeln.denih.gov For this compound, one would anticipate metabolic pathways involving the amide groups, such as hydrolysis back to a carboxylic acid, as well as modifications to the core Letrozole structure. The high sensitivity and selectivity of LC-MS/MS allow for the detection of low-level metabolites and can distinguish between isomeric compounds based on their fragmentation patterns. spiedigitallibrary.org

Table 2: Potential Metabolites of this compound for MS-Based Identification

Parent CompoundPotential Metabolic TransformationExpected Metabolite Structure
This compoundHydrolysis of one amide groupLetrozole mono-amide-mono-carboxylic acid
This compoundHydrolysis of both amide groupsLetrozole di-carboxylic acid
This compoundHydroxylation of the aromatic ringHydroxylated this compound

Spectroscopic Characterization (NMR, IR, UV-Vis) in Research Contexts

Spectroscopic techniques are vital for the definitive structural elucidation and characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For this compound, the NMR spectra would be compared to that of Letrozole. Key differences would be expected in the chemical shifts of the protons and carbons of the benzonitrile (B105546) rings, where the nitrile groups are replaced by amide functionalities. 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to establish the connectivity between different parts of the molecule. ingentaconnect.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would provide clear evidence of the amide groups. The presence of characteristic N-H stretching vibrations (around 3100-3500 cm⁻¹) and C=O (amide I) stretching vibrations (around 1630-1690 cm⁻¹) would confirm the conversion of the nitrile groups of Letrozole to amides. ingentaconnect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol would show characteristic absorption maxima. For Letrozole, the maximum absorption is observed around 240 nm. nih.govnih.govresearchgate.net The introduction of amide groups may cause a slight shift in the absorption wavelength (a bathochromic or hypsochromic shift) due to their effect on the electronic structure of the chromophore.

Isotopic Labeling and Tracing Techniques for Mechanistic Research

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of a drug and elucidate its mechanism of action. numberanalytics.com In the context of this compound research, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) could be incorporated into the molecule.

For instance, synthesizing this compound with a ¹³C-labeled carbonyl group in the amide functionality would allow researchers to follow the metabolism of this specific part of the molecule using ¹³C NMR or mass spectrometry. x-chemrx.com If the amide bond is cleaved in vivo, the labeled carbon could be traced to its resulting metabolite.

Similarly, ¹⁵N labeling of the triazole ring or the amide nitrogen could help in understanding the stability of these functional groups and their involvement in any covalent interactions with biological targets. Isotopic labeling is particularly powerful when combined with mass spectrometry, as the mass shift introduced by the isotope makes it easy to distinguish the drug and its metabolites from endogenous compounds. x-chemrx.com Carbon-11, a positron-emitting isotope, has been used to label Letrozole for Positron Emission Tomography (PET) studies to investigate its distribution and pharmacokinetics, a technique that could also be applied to this compound. nih.gov

Applications of Letrozole Di Amide As a Research Tool and Chemical Probe

Development of Affinity Probes for Target Engagement Studies

Currently, there is no published research detailing the development of affinity probes derived from Letrozole di-Amide for target engagement studies. Affinity probes are powerful tools for identifying and validating drug targets, and their development from a specific molecule requires a deep understanding of its binding characteristics and the ability to chemically modify it without losing its affinity for the target.

The theoretical potential for this compound to serve as a basis for such probes hinges on its interaction with biological targets. A singular molecular docking study has suggested that this compound may fit into the active site of the aromatase enzyme, the primary target of Letrozole. researchgate.netresearchgate.net This finding, while preliminary, hints at a possible interaction that could be exploited. To develop an affinity probe, the di-amide structure could be synthetically modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, or a photoreactive group for covalent labeling of the target protein.

Table 1: Hypothetical Design Parameters for a this compound-Based Affinity Probe

ComponentFunctionPotential Chemical Moieties
Binding Moiety Interacts with the target protein (e.g., aromatase)This compound scaffold
Linker Connects the binding moiety to the reporter tagAlkyl chains, polyethylene (B3416737) glycol (PEG)
Reporter Tag Enables detection and quantification of target engagementBiotin, Fluorescein, Rhodamine
Photo-reactive Group Forms a covalent bond with the target upon UV irradiationAzide, Benzophenone

Further research would be imperative to first confirm the binding affinity and selectivity of this compound for aromatase or other potential targets. Subsequently, synthetic routes would need to be developed to create functionalized derivatives that retain this binding capability while allowing for the attachment of various chemical reporters.

Utility in Mechanistic Chemical Biology Investigations

The use of this compound in mechanistic chemical biology investigations is another area that remains uninvestigated. Chemical probes are instrumental in dissecting complex biological pathways and understanding the mechanism of action of drugs.

Should this compound be found to possess specific biological activity, it could be employed to study the physiological roles of its target protein. For instance, if it is a modulator of aromatase, it could be used in cell-based assays to study the downstream effects of aromatase inhibition in a different manner than Letrozole, potentially revealing nuances in the signaling pathway. The difference in chemical properties between the nitrile groups of Letrozole and the amide groups of the di-amide derivative could lead to altered cell permeability, metabolic stability, or off-target effects, providing a valuable tool for comparative studies.

This compound as a Scaffold for Rational Compound Design Initiatives

While the parent molecule, Letrozole, has been extensively used as a scaffold for the rational design of new bioactive compounds, there is no evidence in the current scientific literature of this compound being utilized for the same purpose. mdpi.comresearchgate.net The concept of using a known active compound as a starting point, or scaffold, for the development of new drugs is a cornerstone of medicinal chemistry.

Theoretically, the this compound structure presents a unique scaffold that could be chemically modified to create libraries of new compounds. The two amide groups offer synthetic handles for the introduction of a wide variety of chemical substituents, allowing for the exploration of structure-activity relationships. The central triazole ring and the diphenylmethane (B89790) core are key pharmacophoric features that could be retained while modifying the peripheral groups to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Table 2: Potential Modifications of the this compound Scaffold for Compound Library Synthesis

Modification SiteType of ModificationDesired Outcome
Amide Nitrogen Alkylation, AcylationAltered solubility, introduction of new interaction points
Aromatic Rings Substitution (e.g., halogens, alkyl groups)Modified electronic properties, improved binding affinity
Triazole Ring N-substitutionExploration of alternative binding modes

Rational design initiatives based on the this compound scaffold would necessitate initial screening to identify any inherent biological activity. If a "hit" is discovered, computational modeling and medicinal chemistry efforts could then be applied to optimize this lead compound. The conversion of the nitrile groups of Letrozole to amides fundamentally alters the electronic and hydrogen-bonding properties of the molecule, which could lead to derivatives with entirely new pharmacological profiles.

Future Directions and Emerging Research Avenues for Letrozole Di Amide

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of Letrozole di-Amide's biological role requires moving beyond single-target analysis to a broader, systems-level perspective. Systems biology, which integrates computational and mathematical modeling of complex biological systems, offers a powerful framework for this purpose. By combining diverse datasets from genomics, proteomics, and metabolomics, researchers can elucidate the network-wide effects of this compound.

Future research could focus on several key areas. Firstly, differential proteomics and metabolomics studies could compare the cellular impact of this compound with its parent compound, Letrozole. This would help identify not only shared pathways but also unique or off-target effects of the di-amide derivative. Understanding these differences is crucial, as even minor structural changes can alter a molecule's interaction with biological networks. ontosight.ai

Secondly, constructing and analyzing protein-protein interaction (PPI) networks can reveal the broader biological context of potential targets. While Letrozole is a known aromatase inhibitor, its degradation products like the di-amide may interact with other proteins. nih.gov Molecular docking experiments have already suggested that Letrozole's degradation products can adapt to the aromatase active site, interacting with key amino acid residues. nih.gov Systems biology can expand on this by predicting and validating new interactions, potentially uncovering novel mechanisms of action or polypharmacological profiles. This approach is particularly relevant in cancer research, where targeting multiple pathways can be more effective. mdpi.com

Advancements in High-Throughput Screening Methodologies for Derivative Discovery

The discovery of new bioactive molecules based on the this compound scaffold can be significantly accelerated by modern high-throughput screening (HTS) technologies. These methodologies allow for the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity.

One of the primary tools in this area is the use of automated, miniaturized in vitro assays. For aromatase inhibitor discovery, semi-automated HTS methods employing recombinant human aromatase and fluorometric substrates are well-established. acs.org These assays measure the reduction in fluorescence associated with the enzymatic reaction, providing a quantitative measure of inhibition. acs.orgnih.gov Such platforms could be readily adapted to screen for derivatives of this compound that retain or even exceed the aromatase inhibitory activity of Letrozole. acs.orgmdpi.com

In addition to biochemical assays, cell-based HTS assays are critical for evaluating the effects of compounds in a more biologically relevant context. For instance, screening against breast cancer cell lines, such as MCF-7, can identify compounds that not only inhibit a specific enzyme but also possess antiproliferative or cytotoxic effects. mdpi.commdpi.com

Furthermore, the integration of in silico screening, or virtual screening, with experimental HTS creates a powerful and efficient discovery pipeline. Computational techniques like molecular docking can be used to screen vast virtual libraries of compounds against the crystal structure of a target protein, such as aromatase. researchgate.netbohrium.com This allows for the pre-selection of promising candidates for synthesis and experimental testing, saving considerable time and resources. acs.org Studies have successfully used this integrated approach to identify novel, structurally diverse aromatase inhibitors. acs.org Applying these methods to libraries of molecules structurally related to this compound could lead to the identification of novel derivatives with optimized potency and selectivity.

Opportunities for Collaborative Interdisciplinary Research on this compound Related Structures

The complexity of modern drug discovery and development necessitates a collaborative, interdisciplinary approach. The investigation of this compound and its related structures is no exception and stands to benefit significantly from the synergy between different scientific fields.

A successful research program would require the expertise of:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives of this compound. This includes creating libraries of related compounds with systematic structural modifications to explore structure-activity relationships (SAR). researchgate.netresearchgate.net

Computational Chemists and Bioinformaticians: To perform molecular modeling and virtual screening to guide the design of new compounds and to analyze large datasets from HTS and systems biology studies. researchgate.netacs.org

Molecular and Cellular Biologists: To develop and perform the in vitro biochemical and cell-based assays needed to determine the biological activity, mechanism of action, and selectivity of the synthesized compounds. viper.ac.in

Pharmacologists and Toxicologists: To evaluate the pharmacokinetic properties and potential liabilities of lead compounds in preclinical models.

Structural Biologists: To determine the crystal structures of lead compounds in complex with their target proteins, providing crucial insights for further optimization. mdpi.com

Interdisciplinary research centers that bridge the gap between pharmaceutical and life sciences are ideal environments for such collaborative projects. viper.ac.in These centers often bring together the necessary infrastructure and a critical mass of researchers from diverse backgrounds, fostering the cross-pollination of ideas and technologies. viper.ac.in Collaborative efforts between academic research institutions and industry partners can also provide access to specialized expertise, compound libraries, and resources necessary to advance promising discoveries toward clinical application. The study of steroid receptor families and their inhibitors, for example, highlights the complex relationships that can only be unraveled through such integrated research efforts. nih.gov

By fostering these collaborations, the scientific community can fully explore the potential of this compound and its related structures, not just as metabolic byproducts, but as starting points for the development of next-generation therapeutic agents.

Q & A

Q. What analytical methods are recommended for quantifying Letrozole di-Amide in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying Letrozole and its derivatives. Key parameters include a C18 column, mobile phase (e.g., methanol:phosphate buffer), and detection at 240 nm. Method validation should assess linearity (1–100 µg/mL), accuracy (>98%), and precision (RSD <2%) using plasma or tissue homogenates . For this compound, adapt this protocol by optimizing extraction solvents (e.g., acetonitrile for lipophilic compounds) and validating stability under storage conditions.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction conditions (temperature, catalysts, solvents) rigorously and characterize intermediates via NMR and mass spectrometry. Follow ICH guidelines for impurity profiling, referencing Letrozole-related impurities like 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)-dibenzonitrile (EP impurity A) to identify di-Amide byproducts . Use orthogonal techniques (HPLC, TLC) to confirm purity (>98%) and establish batch-to-batch consistency.

Q. What statistical frameworks are critical for preclinical dose-response studies of this compound?

Apply nonlinear regression models (e.g., sigmoidal Emax) to calculate IC50 values. Report data in tables with mean ± SEM, p-values (ANOVA with post-hoc tests), and confidence intervals. Use tools like GraphPad Prism for dose-response curves and ensure compliance with journal-specific table formatting guidelines (e.g., Roman numerals for table labels) .

Advanced Research Questions

Q. How can nano-drug delivery systems improve this compound’s efficacy?

Encapsulation in metal-organic frameworks (e.g., UiO-66) enhances solubility and targeted delivery. For example, UiO-66-loaded Letrozole showed a 70% reduction in IC50 compared to free Letrozole in MCF-7 cells. Characterize drug loading efficiency via UV-spectroscopy and assess apoptosis modulation via Bax/Bcl-2 gene expression ratios using ΔΔCt analysis in qRT-PCR .

Q. What strategies resolve contradictions in this compound’s efficacy between monotherapy and combination trials?

Conduct meta-analyses using PRISMA guidelines to aggregate data from randomized controlled trials (RCTs). For instance, PALOMA-2 and PALOMA-4 trials demonstrated conflicting results for Letrozole combinations; apply heterogeneity tests (I² statistic) and subgroup analyses (e.g., menopausal status) to identify confounding variables .

Q. How do molecular dynamics (MD) simulations predict this compound’s binding affinity to aromatase?

Use software like AutoDock Vina to model di-Amide’s interaction with aromatase’s heme domain. Compare binding energies (ΔG) to Letrozole and validate with mutagenesis studies (e.g., Phe134Ala mutations). Report RMSD values and hydrogen-bonding patterns in supplementary materials .

Q. What protocols ensure ethical rigor in this compound trials involving human subjects?

Adhere to CONSORT guidelines for RCT design. Specify inclusion criteria (e.g., HR+/HER2- status) and blinding methods, as seen in MONALEESA-2 (NCT01958021). Submit protocols to institutional review boards (IRBs) with detailed participant selection criteria and informed consent forms .

Q. How can transcriptomic profiling identify resistance mechanisms to this compound?

Perform RNA-seq on treated vs. untreated ER+ breast cancer cells. Use DESeq2 for differential expression analysis and GSEA for pathway enrichment (e.g., ESR1 signaling). Validate findings with Western blotting for key proteins (e.g., phosphorylated ERα) .

Methodological Guidelines

  • Data Presentation : Use structured abstracts (Background, Methods, Results, Conclusion) and ensure tables include footnotes explaining abbreviations (e.g., "HR: hazard ratio") .
  • Conflict Resolution : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions when facing contradictory results .
  • Ethical Compliance : Reference ClinicalTrials.gov identifiers (e.g., NCT01958021) and disclose funding sources in author statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.